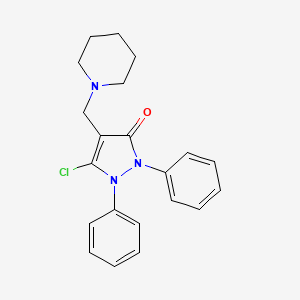
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)-: is a chemical compound that belongs to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at different positions This particular compound is characterized by the presence of a chloro group, two phenyl groups, and a piperidinomethyl group attached to the pyrazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- typically involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound have been explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, inflammatory conditions, and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity, anti-inflammatory effects, and anticancer properties .
Comparación Con Compuestos Similares
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(methyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(ethyl)-
- 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(propyl)-
Comparison: Compared to its similar compounds, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-4-(piperidinomethyl)- is unique due to the presence of the piperidinomethyl group. This structural feature enhances its ability to interact with biological targets and may contribute to its distinct pharmacological activities. The presence of the chloro group also allows for further chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
37585-42-5 |
|---|---|
Fórmula molecular |
C21H22ClN3O |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
5-chloro-1,2-diphenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one |
InChI |
InChI=1S/C21H22ClN3O/c22-20-19(16-23-14-8-3-9-15-23)21(26)25(18-12-6-2-7-13-18)24(20)17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Clave InChI |
BARXHCDTIRFAEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
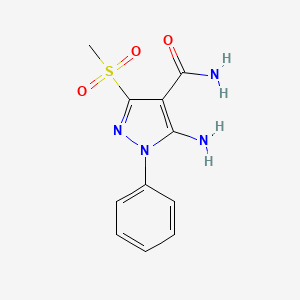

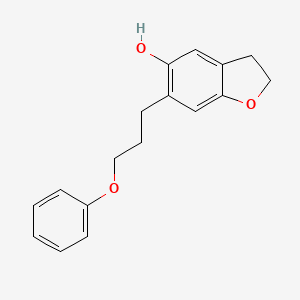
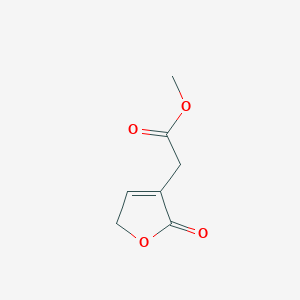
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)




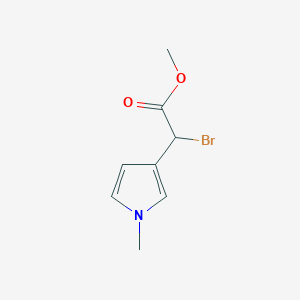
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

